Methylphenylphosphinic chloride

Overview

Description

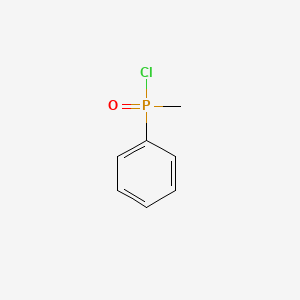

Methylphenylphosphinic chloride (C₇H₈ClOP; CAS 5761-97-7) is an organophosphorus compound characterized by a phosphinic acid chloride group (-P(O)Cl) substituted with methyl and phenyl groups. Its molecular structure combines aromatic (phenyl) and aliphatic (methyl) moieties, enabling diverse reactivity in organic synthesis, particularly as a precursor for flame retardants, ligands, and pharmaceuticals . Key properties include:

Preparation Methods

Preparation via Chlorination of Methylphenylphosphinic Acid or Related Precursors

One well-documented approach to synthesizing methylphenylphosphinic chloride involves starting from methylphenylphosphine or methylphenylphosphinic acid derivatives, followed by chlorination steps. Although direct detailed procedures for this compound are limited in open literature, related organophosphorus chlorides are prepared by analogous methods that can be adapted.

Preparation from Methylphenylphosphine: Research Findings

According to research documented in a Defense Technical Information Center (DTIC) report, this compound (referred to as compound XVII in the source) is synthesized from methylphenylphosphine (compound XV) through chlorination reactions. This methodology is part of a broader study on phosphorane polymers and involves the following key points:

- The synthesis involves the reaction of methylphenylphosphine with chlorinating agents under controlled conditions.

- The process benefits from the use of specific solvents such as tetrahydrofuran or ether to optimize yield and purity.

- The reaction temperature is carefully maintained, often in the low temperature range (e.g., -66 °C), to control the reaction kinetics and avoid side reactions.

- The use of n-butyllithium as a reagent in related Michaelis-Arbusov type reactions has been shown to improve yields and simplify purification, compared to traditional Grignard reagent routes.

- The chlorination step typically converts the phosphinic acid or phosphine precursor into the corresponding phosphinic chloride with high selectivity.

This approach yields this compound with high purity, suitable for further polymer synthesis or as a precursor in organophosphorus chemistry.

General Synthetic Route and Reaction Conditions

A typical synthetic scheme for this compound can be summarized as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Methylphenylphosphine | Starting material, prepared or purchased |

| 2 | Chlorinating agent (e.g., thionyl chloride, PCl5) | Chlorination under controlled temperature |

| 3 | Solvent (e.g., tetrahydrofuran, ether) | Reaction medium to dissolve reactants |

| 4 | Temperature control (-66 °C to ambient) | To regulate reaction rate and avoid by-products |

| 5 | Work-up and purification | Removal of by-products, solvent evaporation, recrystallization |

This approach is consistent with the Michaelis-Arbusov reaction mechanism, where alkyl or aryl phosphinic acids or phosphines are converted to phosphinic chlorides using chlorinating agents.

Comparison with Related Organophosphorus Chloride Preparations

While direct detailed procedures for this compound are sparse, analogous preparation methods for triphenylmethylphosphonium chloride and (methoxymethyl)triphenylphosphonium chloride provide insight into general preparation strategies:

| Compound | Preparation Method Summary | Key Conditions |

|---|---|---|

| Triphenylmethylphosphonium chloride | Reaction of triphenylphosphonium with methyl chloride in methanol solvent under pressure at 50–120 °C, 5–8 hours | Molar ratio triphenylphosphonium:methyl chloride 1:1–1:2; pressure 9–10 kg/cm²; drying at 100–105 °C |

| (Methoxymethyl)triphenylphosphonium chloride | Triphenylphosphine reacted with methyl chloromethyl ether in anhydrous acetone under nitrogen at 36–48 °C | Molar ratio triphenylphosphine:methyl chloromethyl ether:acetone 1:2.0–2.4:5–8; reaction time 6 hours total |

These methods highlight the importance of solvent choice, temperature control, and stoichiometric balance in phosphonium chloride synthesis, which parallels the requirements for this compound preparation.

Purification and Yield Optimization

Purification of this compound typically involves:

- Cooling and crystallization to separate solid products.

- Centrifugation or filtration to isolate the solid.

- Drying under controlled temperatures (e.g., 100–105 °C) for extended periods (8–24 hours).

- Recrystallization from appropriate solvents such as methanol to achieve purity ≥99%.

Yield optimization depends on maintaining strict reaction conditions, including:

- Precise molar ratios of reactants.

- Controlled temperature and pressure during chlorination.

- Adequate reaction time for completion.

Summary Table: Preparation Parameters for this compound

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | Methylphenylphosphine | Purity critical for high yield |

| Chlorinating agent | Thionyl chloride, phosphorus pentachloride | Stoichiometric or slight excess |

| Solvent | Tetrahydrofuran, ether | Anhydrous, oxygen-free preferred |

| Reaction temperature | -66 °C to ambient | Low temperature to prevent side reactions |

| Reaction time | Several hours (3–8 h) | Depends on scale and reagent reactivity |

| Purification | Crystallization, drying at 100–105 °C | Ensures ≥99% purity |

| Yield | Typically high (≥80%) | Dependent on reaction control and purification steps |

Chemical Reactions Analysis

Types of Reactions

Methylphenylphosphinic chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphinic amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form methylphenylphosphinic acid and hydrochloric acid.

Oxidation and Reduction: It can be oxidized to form phosphine oxides or reduced to form phosphines.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) and other hydrides are used for reduction reactions.

Major Products

Phosphinic Amides and Esters: Formed through substitution reactions with amines and alcohols.

Phosphine Oxides: Formed through oxidation reactions.

Phosphines: Formed through reduction reactions.

Scientific Research Applications

Chemical Synthesis

Methylphenylphosphinic chloride serves as a versatile intermediate in the synthesis of various organophosphorus compounds. Its reactive phosphinic chloride functional group allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Synthesis of Phosphinic Acids

One notable application is in the synthesis of phosphinic acids. The compound can be hydrolyzed to yield methyl(phenyl)phosphinic acid, which has been utilized in synthesizing coordination polymers with potential applications in catalysis and materials science .

Reaction with Amines

The compound can also react with amines to form phosphinic amides. For example, studies have shown that this compound can be used to produce various phosphinic amides via UV-light mediated fragmentation, demonstrating its utility in developing new synthetic methodologies .

Biological Applications

This compound exhibits significant biological activity, particularly in immunology and pharmacology.

Immunomodulatory Effects

Research indicates that this compound has strong inhibitory effects on immune cell migration, suggesting potential therapeutic applications in conditions characterized by excessive immune responses . This property could be particularly beneficial in treating autoimmune diseases or inflammatory conditions.

Potential as a Drug Carrier

Due to its hydrophilicity, this compound has been explored as a potential drug carrier for eye drops, enhancing drug delivery systems for ocular therapies .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of methylphenylphosphinic chloride involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target molecules, leading to the formation of phosphinic derivatives. This property is exploited in various biochemical and industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylphosphonic Dichloride (CH₃P(O)Cl₂)

Key Differences :

- Structure : Methylphosphonic dichloride lacks the phenyl group, resulting in a smaller, less sterically hindered molecule.

- Reactivity : Methylphenylphosphinic chloride exhibits slower solvolysis rates due to steric protection from the phenyl group. For example, in aqueous acetone (95:5 v/v), its hydrolysis rate constant at 25°C is ~0.18 sec⁻¹, compared to methylphosphonic dichloride’s higher reactivity under similar conditions .

- Applications : Methylphosphonic dichloride is primarily used in polymer phosphorylation (e.g., poly(2-hydroxyethyl methacrylate)) , while this compound is favored in flame retardant synthesis .

Table 1: Physical and Reactivity Comparison

| Property | This compound | Methylphosphonic Dichloride |

|---|---|---|

| Molecular Formula | C₇H₈ClOP | CH₃Cl₂OP |

| Molecular Weight (g/mol) | 174.56 | 132.91 |

| Solvolysis Rate (25°C) | 0.18 sec⁻¹ (95% acetone) | ~10⁻³ sec⁻¹ (estimated) |

| Primary Use | Flame retardants, ligands | Polymer modification |

Diphenylphosphinic Chloride (C₁₂H₁₀ClOP)

Key Differences :

- Structure : Diphenylphosphinic chloride replaces the methyl group with a second phenyl ring, increasing steric bulk and electron-withdrawing effects.

- Reactivity : The additional phenyl group reduces nucleophilic substitution rates. For instance, solvolysis of diphenylphosphinic chloride in aqueous acetone is ~100x slower than this compound due to steric hindrance .

- Applications : Diphenylphosphinic chloride is used in peptide coupling agents and as a flame retardant additive, whereas this compound is more reactive in forming phosphonamides .

tert-Butylphenylphosphinic Halides (e.g., tert-Butylphenylphosphinic Chloride)

Key Differences :

- Steric Effects : The tert-butyl group introduces extreme steric hindrance, reducing solvolysis rates by 10⁶-fold compared to this compound. For example, tert-butylphenylphosphinic chloride has a hydrolysis rate of ~4.7 × 10⁻⁶ sec⁻¹ in 50% aqueous acetone at 35°C, versus 0.26 sec⁻¹ for the methyl analog .

- Mechanistic Behavior : Solvolysis of tert-butyl derivatives shows autocatalysis (likely due to steric inhibition of spontaneous hydrolysis), unlike this compound, which follows a linear Grunwald-Winstein relationship (m = 0.4) .

Table 2: Steric and Kinetic Effects of Substituents

| Compound | Substituent | Solvolysis Rate (35°C) | Activation Enthalpy (ΔH‡) |

|---|---|---|---|

| Methylphenylphosphinic Cl | Methyl | 0.26 sec⁻¹ | 60 kJ/mol |

| tert-Butylphenylphosphinic Cl | tert-Butyl | 4.7 × 10⁻⁶ sec⁻¹ | 95 kJ/mol |

Methylphenylphosphinic Acid (Hydrolysis Product)

Comparison :

- Synthesis : Methylphenylphosphinic acid (C₇H₉O₂P) is obtained via hydrolysis of this compound with a yield of ~90% .

- Thermal Stability : The acid decomposes in one step (Td₁₀% <300°C), unlike structurally similar flame retardants (e.g., 34b, 34c), which exhibit multi-step decomposition .

- Applications : Copolymerized with ABS/EVA, it provides flame retardancy at ~20 wt% loading (~4 wt% phosphorus) .

Mechanistic and Solvent Effects

- Solvolysis Mechanism : this compound undergoes associative Sₙ2(P) displacement, with negative entropy of activation (ΔS‡ = -80 J/mol·K) indicating a structured transition state .

- Solvent Dependence : Reactivity increases in polar solvents (e.g., logk vs. Y plots show m = 0.4 in Grunwald-Winstein analysis) .

Biological Activity

Methylphenylphosphinic chloride (CAS Number: 5761-97-7) is an organophosphorus compound characterized by its molecular formula C₇H₈ClOP and a molecular weight of 174.56 g/mol. This compound is primarily utilized in chemical synthesis and biological research, particularly in studies involving enzyme inhibition and protein phosphorylation.

This compound acts as an inhibitor of various metabolic enzymes. Its mechanism involves mimicking the structure of phosphates and carboxylates, which are critical components in biological systems. This mimicry allows the compound to interfere with enzymatic processes, leading to alterations in biochemical pathways.

Key Points:

- Enzyme Inhibition: The compound inhibits metabolic enzymes, which can disrupt normal cellular functions.

- Hydrolysis Products: Upon hydrolysis, it forms methylphenylphosphinic acid, which may also exhibit biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is a solid at room temperature and sensitive to moisture. It undergoes various chemical reactions, including substitution with nucleophiles (amines and alcohols), hydrolysis, and oxidation/reduction processes.

Applications in Scientific Research

This compound has been employed in several areas of research:

- Enzyme Studies: It is used to investigate mechanisms of enzyme inhibition, providing insights into metabolic regulation.

- Protein Phosphorylation: The compound serves as a tool for studying protein modifications that are crucial for cellular signaling pathways.

- Synthesis of Organophosphorus Compounds: It acts as a reagent in synthesizing other biologically active compounds.

Case Studies and Experimental Data

Recent studies have highlighted the biological implications of this compound:

- A study demonstrated its ability to inhibit immune cell migration, suggesting potential applications in modulating immune responses .

- Another investigation focused on its role in enzyme inhibition, revealing specific targets within metabolic pathways that could be affected by exposure to this compound .

Comparative Analysis with Other Organophosphorus Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition, immune modulation | Research, drug development |

| Ethyl(4-methylphenyl)phosphinic chloride | Antimicrobial properties | Organic synthesis |

| Phenylphosphonic acid | Coordination polymer synthesis | Material science |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methylphenylphosphinic chloride, and how can reaction progress be monitored?

this compound is synthesized via nucleophilic substitution using phenylphosphonic dichloride and tert-butylmagnesium chloride, followed by fluorination with KF in dry acetonitrile . Reaction progress is monitored using infrared (IR) spectroscopy , focusing on characteristic peaks:

- P=O stretch : 1237 cm⁻¹ (chloride) vs. 1260 cm⁻¹ (fluoride)

- P-F stretch : 825 cm⁻¹ (fluoride derivative) .

For reproducibility, report solvent purity, reaction temperature, and spectral calibration methods per academic guidelines .

Q. How should researchers characterize the purity and structural identity of this compound?

Key methods include:

- Elemental analysis : Match calculated vs. observed C/H/O/P ratios (e.g., C: 59.8% observed vs. 60.0% calculated) .

- IR and NMR spectroscopy : Compare spectral data to reference libraries (e.g., NIST Standard Reference Database) .

- Melting/boiling points : E.g., tert-butylphenylphosphinic chloride melts at 155–157°C .

Document all characterization details in supplementary materials to comply with journal standards .

Advanced Research Questions

Q. How do steric and electronic effects influence the solvolysis kinetics of this compound compared to its fluoride analogue?

this compound exhibits ~3 × 10⁴-fold higher reactivity than its fluoride counterpart in water-acetone (95:5 v/v) at 25°C due to:

- Electronic effects : Fluoride’s stronger electron-withdrawing nature stabilizes transition states in hydroxide-mediated reactions.

- Steric hindrance : Bulky tert-butyl groups reduce reactivity by ~10⁶-fold compared to methyl derivatives .

Experimental design : - Use mixed solvents (e.g., 90:10 water-acetone) to modulate dielectric constants.

- Apply the Grunwald-Winstein equation to extrapolate rate constants (e.g., vs. ) .

Q. How can researchers resolve contradictions in reactivity data across structurally similar phosphinic halides?

Discrepancies often arise from solvent composition, temperature, or steric factors. For example:

- Methyl vs. tert-butyl derivatives : Rate differences under identical conditions are masked by solubility constraints, requiring extrapolation via Arrhenius parameters .

- Solvent effects : Low-water solvents (e.g., 5% water) amplify chloride reactivity due to reduced ion-pair stabilization .

Methodological recommendations : - Standardize solvent systems and substrate concentrations (e.g., 10⁻³ M for methyl derivatives).

- Use kinetic isotopic effects (KIEs) or computational modeling to isolate electronic vs. steric contributions .

Q. What applications does this compound have in asymmetric synthesis?

It serves as a precursor for chiral phosphine ligands used in catalytic asymmetric reactions. For example:

- Arbuzov rearrangement : React with chiral alcohols to generate P-stereogenic centers for transition-metal catalysts .

- Synthesis of (R,R)-1,2-bis[(2-methoxyphenyl)phenylphosphino]ethane : A ligand for enantioselective hydrogenation .

Best practices : - Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis.

- Characterize ligand-metal complexes via X-ray crystallography or cyclic voltammetry .

Q. Data Contradiction Analysis

Q. Why does autocatalysis occur in tert-butylphenylphosphinic fluoride hydrolysis but not in methyl derivatives?

- Steric hindrance : The tert-butyl group slows spontaneous hydrolysis, allowing acid-catalyzed pathways (via generated HF) to dominate, leading to autocatalysis .

- Methyl derivatives : Smaller steric profile enables faster spontaneous hydrolysis, masking autocatalytic behavior .

Resolution strategy : Compare kinetics under varied pH and substrate concentrations to decouple mechanisms.

Properties

IUPAC Name |

[chloro(methyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMQENOUJJKBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973185 | |

| Record name | Methyl(phenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5761-97-7 | |

| Record name | Methylphenylphosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005761977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl(phenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(phenyl)phosphinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.